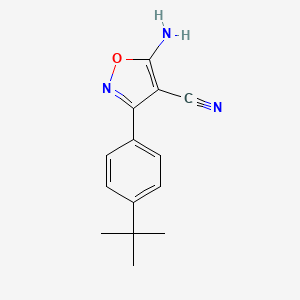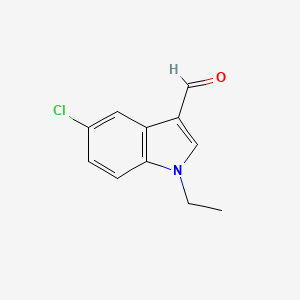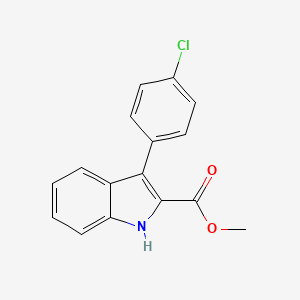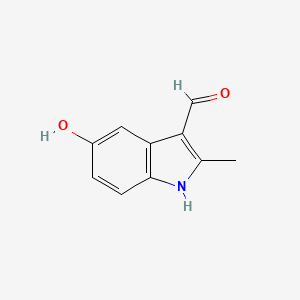
2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid" is a structurally complex molecule that incorporates a cyclopropane ring, which is known for its high strain and reactivity, and a morpholine moiety, which is a common feature in pharmacologically active compounds. The presence of both dimethyl substitution on the cyclopropane ring and the morpholin-4-ylcarbonyl group suggests potential for interesting chemical behavior and synthetic utility.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been explored in various studies. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate involves photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety for stereoselective C-C bond formation, indicating the potential for complex transformations involving morpholine derivatives and cyclopropane rings . Additionally, the synthesis of 2,2-dimethylcyclopropane carboxylic acid, a related compound, has been achieved through various methods, including the use of chiral metal catalysts, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds closely related to "2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid" has been studied using X-ray crystallography. For example, the crystal structure of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, which shares the morpholine and carboxylic acid functionalities, has been determined, revealing a triclinic crystal system with specific unit cell dimensions and an anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond .
Chemical Reactions Analysis
The reactivity of morpholine-containing cyclopropane derivatives has been explored in various contexts. For instance, attempts to synthesize fused cyclopropane derivatives for further transformation into vicinal diamino-substituted cyclohexenecarboxylic acids have been made using 4,5-bis(morpholin-4-yl)cyclopent-2-en-1-one and sodium salts derived from methyl dichloroacetate and ethyl (dimethyl-λ4-sulfanylidene) acetate . This suggests that the compound of interest may also undergo reactions that lead to the formation of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be quite distinctive due to the strain in the three-membered ring. For example, the crystal structures of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid and its inclusion complex with dimethyl sulphoxide have been studied, revealing details about the hydrogen bonding patterns and the effects of guest molecules on the structural conformation . These insights could be extrapolated to predict the behavior of "2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid" in various solvents and its potential to form inclusion complexes.
科学的研究の応用
Synthesis and Bioactivity in Agricultural Chemistry
Cyclopropanecarboxylic acid derivatives, including 2,2-dimethyl cyclopropanecarboxylic acid, have been explored for their potential in agricultural chemistry. A study by Tian et al. (2009) demonstrated that these compounds can be used to create herbicides and fungicides with significant effectiveness (Tian, Song, Wang, & Liu, 2009).
Application in Peptidomimetic Chemistry
The compound has found utility in peptidomimetic chemistry. Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid, a process that demonstrates the compound’s compatibility with solid-phase peptide synthesis, thus expanding its potential in creating peptidomimetics (Sladojevich, Trabocchi, & Guarna, 2007).
Use in Synthesizing Fused Ring Compounds
Valiullina et al. (2012) explored the synthesis of fused cyclopropane derivatives suitable for transforming into vicinal diamino-substituted cyclohexenecarboxylic acids. This research underscores the compound's potential in creating complex chemical structures (Valiullina, Gataullin, Tsirel’son, & Miftakhov, 2012).
Structural Chemistry and Crystallography
The compound has been investigated for its structural properties in crystallography. Mironova et al. (2012) conducted an X-ray structural examination of a derivative, revealing insights into molecular conformation and bonding, which is vital for understanding its chemical behavior (Mironova et al., 2012).
Enantioselective Synthesis and Biological Activity
Bianchi et al. (1992) explored the enantioselective synthesis of optically pure stereoisomers of a new morpholine derivative. This research highlights the compound's potential in creating specific stereoisomers with distinct biological activities, useful in various fields including pharmaceuticals (Bianchi, Cesti, Golini, Spezia, Filippini, Garavaglia, & Mirenna, 1992).
特性
IUPAC Name |
2,2-dimethyl-3-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAINKPAZRROJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



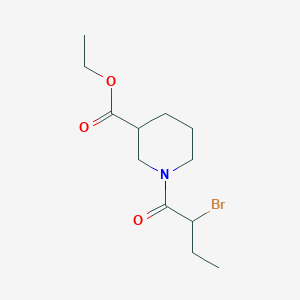
![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)


![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)
![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)
